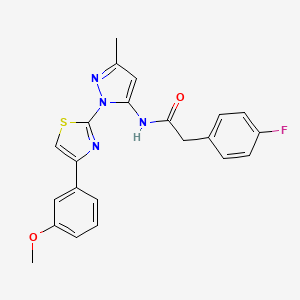

2-(4-fluorophenyl)-N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

Description

This compound is a heterocyclic acetamide derivative featuring a 4-fluorophenyl group, a 3-methylpyrazole core, and a 3-methoxyphenyl-substituted thiazole moiety. Its structural complexity arises from the integration of multiple aromatic and heterocyclic systems, which are common in pharmacologically active molecules. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the thiazole and pyrazole rings contribute to hydrogen bonding and π-π stacking interactions, critical for target binding . The 3-methoxy substitution on the phenyl ring may modulate electronic effects and solubility.

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN4O2S/c1-14-10-20(25-21(28)11-15-6-8-17(23)9-7-15)27(26-14)22-24-19(13-30-22)16-4-3-5-18(12-16)29-2/h3-10,12-13H,11H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSRUCTHGWNCQDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)CC2=CC=C(C=C2)F)C3=NC(=CS3)C4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that thiazole derivatives, including compound A, exhibit significant anticancer properties. The presence of the thiazole and pyrazole moieties enhances its ability to inhibit cancer cell proliferation. For instance, a study demonstrated that derivatives with similar structures showed efficacy against various cancer cell lines, suggesting that compound A could be a candidate for further investigation in cancer therapeutics .

Antimicrobial Properties

Compound A has also been evaluated for its antimicrobial activity. Research has shown that thiazole-containing compounds possess broad-spectrum antibacterial and antifungal activities. The fluorophenyl group may enhance lipophilicity, facilitating better membrane penetration and increasing antimicrobial efficacy .

Neuroprotective Effects

Another promising application of compound A is in neuroprotection. Thiazole derivatives have been linked to neuroprotective effects in models of neurodegenerative diseases. The ability of compound A to cross the blood-brain barrier could make it a potential candidate for treating conditions such as Alzheimer's disease .

Materials Science

Organic Electronics

The unique electronic properties of thiazole and pyrazole derivatives make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of fluorinated phenyl groups can improve charge mobility and stability of the materials used in these devices .

Sensors

Compound A has potential applications in sensor technology due to its ability to interact with various analytes. The thiazole moiety can be functionalized to enhance selectivity towards specific ions or molecules, making it useful in developing chemical sensors for environmental monitoring .

Agricultural Chemistry

Pesticide Development

The structural characteristics of compound A suggest potential applications in pesticide development. Thiazole derivatives are known for their herbicidal and fungicidal properties. Research into similar compounds has shown effectiveness against plant pathogens, indicating that compound A could be explored as a new agrochemical agent .

Case Studies

Comparison with Similar Compounds

Table 1: Key Structural Differences

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data

Key Findings :

- Thiazole vs. Triazole Cores : Triazole derivatives () exhibit broader bioactivity (e.g., anticancer, anti-inflammatory) compared to thiazole-based compounds, likely due to enhanced hydrogen-bonding capacity .

- Substituent Effects : The 3-methoxy group in the target compound may improve solubility relative to chloro- or pyridinyl-substituted analogues () but could reduce membrane permeability due to increased polarity .

- Pyrazole Methylation : The 3-methyl group on the pyrazole ring (target compound vs. ) may sterically hinder metabolic degradation, enhancing pharmacokinetic stability .

Critical Analysis :

- The target compound’s synthesis likely parallels , which employs hydrazone intermediates and cyclization under reflux. However, the 3-methoxyphenyl-thiazole moiety may require orthogonal protection-deprotection steps absent in simpler analogues .

- Triazole-containing analogues () utilize click chemistry, offering higher regioselectivity but requiring metal catalysts .

Q & A

Q. Basic

- Spectroscopic Techniques :

- X-ray Crystallography : Resolves stereochemistry and solid-state conformation (e.g., bond angles in the thiazole ring) .

What strategies optimize the yield of the thiazole ring formation during synthesis?

Q. Advanced

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .

- Catalysts : Triethylamine or DBU improves reaction kinetics by deprotonating intermediates .

- Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 100°C for 30 minutes vs. 12 hours under reflux) .

- By-product Mitigation : Use of molecular sieves to absorb water in moisture-sensitive steps .

How do structural modifications influence the compound's biological activity?

Q. Advanced

- Fluorophenyl Group : Enhances target binding via hydrophobic interactions and electron-withdrawing effects. Replacement with chlorophenyl reduces potency in kinase inhibition assays .

- Methoxyphenyl Substitution : Increases solubility but may reduce metabolic stability due to demethylation in vivo .

- Pyrazole Methyl Group : Steric effects modulate selectivity; bulkier substituents (e.g., ethyl) decrease affinity for certain enzymes .

Method : SAR studies use in vitro enzyme assays (e.g., IC₅₀ determinations) and molecular docking to prioritize derivatives .

What analytical techniques resolve contradictions in biological activity data across studies?

Q. Advanced

- Orthogonal Assays : Compare enzyme inhibition (e.g., fluorescence-based) with cellular viability (MTT assay) to distinguish direct target effects from off-target toxicity .

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to validate target engagement .

- Metabolic Profiling : LC-HRMS identifies metabolites that may explain discrepancies between in vitro and in vivo activity .

What initial biological screenings are recommended for this compound?

Q. Basic

- Target-Based Assays : Kinase inhibition profiling (e.g., against EGFR or VEGFR2) using ADP-Glo™ assays .

- Cytotoxicity Screening : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Antimicrobial Activity : Minimum inhibitory concentration (MIC) determination against Gram-positive/negative bacteria .

How is molecular docking utilized to predict the compound's mechanism of action?

Q. Advanced

- Docking Workflow :

- Protein Preparation (PDB: 1M17): Remove water molecules, add hydrogens, and define the active site.

- Ligand Preparation: Generate low-energy conformers of the compound.

- AutoDock Vina : Predicts binding poses and scores affinity (e.g., binding energy ≤ -8.0 kcal/mol suggests strong interaction) .

- Validation : Mutagenesis studies (e.g., alanine scanning) confirm critical residues identified in docking .

What are the challenges in scaling up the synthesis, and how are they addressed?

Q. Advanced

- Exothermic Reactions : Use jacketed reactors with controlled cooling to manage heat during thiazole cyclization .

- Purification at Scale : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, reducing batch failures .

- Regioselectivity Issues : Optimize stoichiometry of intermediates to suppress by-product formation (e.g., over-alkylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.